2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a furan ring, a pyrazine ring, and a sulfamoyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.
Pharmacokinetics
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in effective concentrations.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they lead to the inhibition of the bacteria’s growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazine ring: This often involves the condensation of diamines with diketones or other suitable precursors.
Attachment of the sulfamoyl group: This step usually involves the reaction of the pyrazine derivative with a sulfonamide under controlled conditions.
Coupling of the furan and pyrazine rings: This is typically done using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final acylation step: The phenoxy group is introduced through an acylation reaction, often using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine ring structure.
Furan derivatives: Compounds containing the furan ring, known for their diverse biological activities.
Sulfonamides: A class of compounds containing the sulfamoyl group, widely used as antibiotics.
Uniqueness
2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of a furan ring, pyrazine ring, and sulfamoyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c18-16(22)11-26-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-25-15/h1-9,21H,10-11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCDQFGLWRACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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